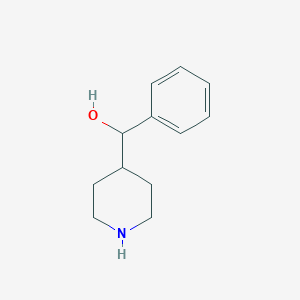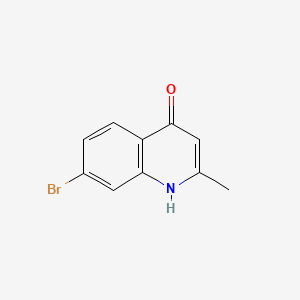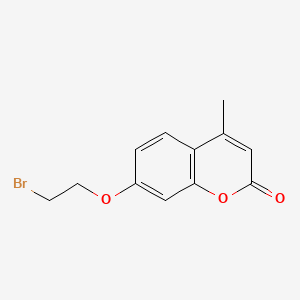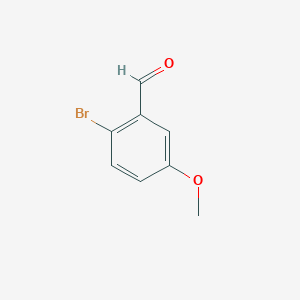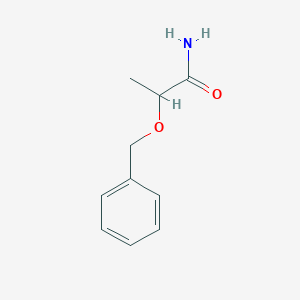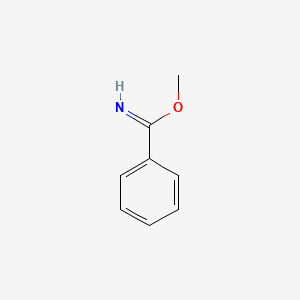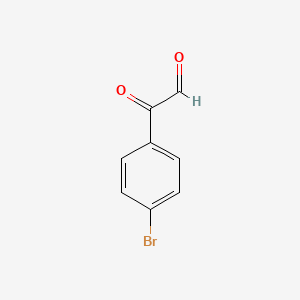
2-(4-溴苯基)-2-氧代乙醛
描述
2-(4-Bromophenyl)-2-oxoacetaldehyde (4-BPA) is an important synthetic intermediate for the synthesis of a variety of compounds with diverse applications. It is an aldehyde of general formula C7H5BrO2, which is used in the synthesis of a variety of compounds with diverse applications. 4-BPA is a colorless liquid with a pungent odor, and is soluble in water and alcohols. It is used in the synthesis of drugs, fragrances, dyes, and other compounds.
科学研究应用
1. 合成氮杂季碳衍生物
2-(4-溴苯基)-2-氧代乙醛已被用于合成氮杂季碳衍生物。Li Liqi及其同事(2011年)证明了2-芳基-3H-吲哚-3-酮在L-脯氨酸存在下与醛或酮反应,可以得到相应的氮杂季碳加成产物。这种方法以其中等至优异的区域选择性和对映选择性而闻名,并已应用于合成如hinckdentine A (Liqi Li et al., 2011)等生物碱。
2. 合成氢化2-苯并哌啶-1-酮
M. Quick和B. Wünsch(2015年)探索了合成(2-溴苯基)丙醛衍生物的途径。他们采用了Wittig反应和Heck反应等方法,为合成对映纯苯甲酰胺提供了构建块。这些化合物在创建同手性2-苯并哌啶 (M. Quick & B. Wünsch, 2015)方面具有潜在用途。
3. 金属离子的吸附性能
在Onder Alici和Ilker Akın(2013年)的研究中,2-(4-溴苯基)-2-氧代乙醛衍生物展示了对Zn(II)离子的有效吸附性能。这一特性使它们在环境应用中非常有用,特别是在去除水溶液中的重金属 (Onder Alici & Ilker Akın, 2013)方面。
4. 合成复杂的生物医药化合物
Y. E. Ryzhkova及其同事在2020年的研究中展示了2-(4-溴苯基)-2-氧代乙醛衍生物在合成新的生物医药化合物中的应用。通过多组分转化,这些化合物在治疗炎症性疾病 (Y. E. Ryzhkova et al., 2020)方面具有潜在应用。
5. 合成具有抗菌活性的新异环化合物
M. El-Hashash及其同事(2015年)利用了相关化合物4-(4-溴苯基)-4-氧代丁-2-烯酸,制备了一系列具有潜在抗菌活性的异环化合物。这些发现对于开发新的抗微生物药物 (M. El-Hashash et al., 2015)具有重要意义。
安全和危害
未来方向
While specific future directions for “2-(4-Bromophenyl)-2-oxoacetaldehyde” were not found, similar compounds have been synthesized and studied for their potential antimicrobial and antiproliferative properties . This suggests that “2-(4-Bromophenyl)-2-oxoacetaldehyde” could also be a subject of future research in these areas.
生化分析
Biochemical Properties
2-(4-Bromophenyl)-2-oxoacetaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system. The interaction between 2-(4-Bromophenyl)-2-oxoacetaldehyde and acetylcholinesterase can lead to the inhibition of the enzyme’s activity, thereby affecting neurotransmission processes . Additionally, 2-(4-Bromophenyl)-2-oxoacetaldehyde may interact with other proteins and biomolecules, potentially influencing various metabolic pathways and cellular functions.
Cellular Effects
The effects of 2-(4-Bromophenyl)-2-oxoacetaldehyde on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(4-Bromophenyl)-2-oxoacetaldehyde can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can affect various cellular components, including lipids, proteins, and DNA, ultimately impacting cell viability and function. Furthermore, 2-(4-Bromophenyl)-2-oxoacetaldehyde may modulate the expression of genes involved in stress response and metabolic regulation, thereby influencing cellular homeostasis.
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-2-oxoacetaldehyde exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, the interaction between 2-(4-Bromophenyl)-2-oxoacetaldehyde and acetylcholinesterase involves the formation of a covalent bond, leading to the inhibition of the enzyme’s activity . Additionally, 2-(4-Bromophenyl)-2-oxoacetaldehyde may act as an electrophilic agent, reacting with nucleophilic sites on proteins and other biomolecules, thereby altering their structure and function. These molecular interactions can result in changes in enzyme activity, protein function, and gene expression, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
The effects of 2-(4-Bromophenyl)-2-oxoacetaldehyde can vary over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, 2-(4-Bromophenyl)-2-oxoacetaldehyde may undergo hydrolysis or oxidation, leading to the formation of degradation products that can have distinct biochemical properties . Additionally, prolonged exposure to 2-(4-Bromophenyl)-2-oxoacetaldehyde can result in cumulative cellular damage, affecting cell viability and function over time. These temporal effects highlight the importance of considering the stability and degradation of 2-(4-Bromophenyl)-2-oxoacetaldehyde in experimental designs and interpretations.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-2-oxoacetaldehyde can vary with different dosages in animal models. Studies have demonstrated that low doses of this compound may have minimal effects on cellular function, while higher doses can induce significant biochemical and cellular changes . For instance, high doses of 2-(4-Bromophenyl)-2-oxoacetaldehyde can lead to increased oxidative stress, enzyme inhibition, and cellular damage, potentially resulting in toxic or adverse effects. These dosage-dependent effects underscore the importance of determining the appropriate dosage range for experimental and therapeutic applications of 2-(4-Bromophenyl)-2-oxoacetaldehyde.
Metabolic Pathways
2-(4-Bromophenyl)-2-oxoacetaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, 2-(4-Bromophenyl)-2-oxoacetaldehyde may influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding the metabolic pathways of 2-(4-Bromophenyl)-2-oxoacetaldehyde is crucial for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)-2-oxoacetaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, 2-(4-Bromophenyl)-2-oxoacetaldehyde can interact with intracellular proteins and organelles, influencing its localization and accumulation. Additionally, the distribution of 2-(4-Bromophenyl)-2-oxoacetaldehyde within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)-2-oxoacetaldehyde can influence its activity and function. This compound may be targeted to specific cellular compartments or organelles through post-translational modifications or interactions with targeting signals . For instance, 2-(4-Bromophenyl)-2-oxoacetaldehyde may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Additionally, the localization of 2-(4-Bromophenyl)-2-oxoacetaldehyde to the nucleus can influence gene expression and cellular responses to stress. Understanding the subcellular localization of 2-(4-Bromophenyl)-2-oxoacetaldehyde is essential for elucidating its molecular mechanisms and cellular effects.
属性
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHGIMAROGMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283593 | |
| Record name | 2-(4-bromophenyl)-2-oxoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5195-29-9 | |
| Record name | 4-Bromophenylglyoxal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5195-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 32251 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005195299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5195-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-bromophenyl)-2-oxoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-2-oxoacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



